![molecular formula C20H19NO6 B3020846 Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate CAS No. 717872-07-6](/img/structure/B3020846.png)

Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

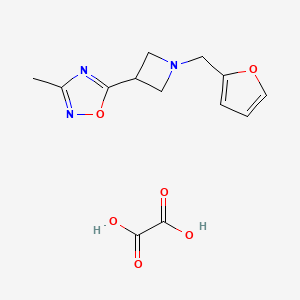

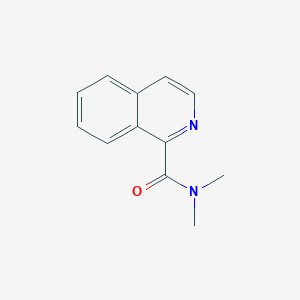

“Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is a chemical compound with the molecular formula C20H19NO6 and a molecular weight of 369.373. It contains a benzofuran moiety, which is a common scaffold in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzofuran moiety, two methoxy groups, a carbonyl group, and an amino group. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. This unique structural feature contributes to its wide array of biological activities .Scientific Research Applications

- Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its precise mode of action and potential clinical applications .

- Inflammation plays a crucial role in various diseases. Some studies suggest that this compound possesses anti-inflammatory properties. Researchers have examined its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory potential could lead to novel therapeutic strategies .

- Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been evaluated for its antimicrobial effects. Investigations have focused on its activity against bacteria, fungi, and other pathogens. Identifying specific targets and mechanisms could guide the development of new antimicrobial agents .

- Some derivatives of this compound have demonstrated analgesic effects and reduced ulcerogenic potential. Researchers have explored their impact on pain pathways and gastric mucosal protection. These findings may contribute to pain management and gastrointestinal health .

- The synthesis of indole derivatives, including this compound, is an active area of research. Scientists investigate novel synthetic methods, exploring diverse routes to access these valuable molecules. Understanding their chemical reactivity and structural modifications is essential for drug development .

- Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate contains both benzofuran and indole moieties. Benzofurans are emerging scaffolds for drug design. Researchers have studied their pharmacological potential, including antimicrobial and anti-inflammatory activities. This compound contributes to the exploration of benzofuran-based drug candidates .

Anticancer Activity

Anti-Inflammatory Properties

Antimicrobial Activity

Analgesic and Anti-Ulcer Properties

Heterocyclic Chemistry and Synthesis

Benzofuran Scaffold Exploration

Future Directions

Benzofuran and its derivatives, including “Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate”, have been recognized as promising structures in the field of drug discovery . Future research could focus on exploring its full therapeutic potential and developing structure-activity relationships on these derivatives as drugs .

properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-11-12-7-5-6-8-15(12)27-18(11)19(22)21-14-10-17(25-3)16(24-2)9-13(14)20(23)26-4/h5-10H,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVSLYKQXAREDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

![Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B3020770.png)

![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)

![2-(2-(1H-indol-3-yl)ethyl)-3-amino-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3020773.png)

![N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3020774.png)

![N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3020782.png)

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020783.png)